2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives, characterized by a sulfur-linked acetamide moiety and substituted aryl groups. Its structure includes:
- 3-chlorophenyl substituent at position 5 (improves hydrophobic interactions with biological targets).
- N-(2,4-dimethoxyphenyl) acetamide group (modulates solubility and electronic properties via methoxy substituents).
Properties
Molecular Formula |
C18H18ClN5O3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O3S/c1-26-13-6-7-14(15(9-13)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-4-3-5-12(19)8-11/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
NEGRJQUHJBDPQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the triazole ring, typically through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the amino group and the acetamide moiety to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the triazol-3-ylthio moiety acts as a nucleophilic center, enabling substitution reactions. For example:
-
Reaction with alkyl halides : The thioether group undergoes alkylation in the presence of bases like potassium carbonate, forming sulfonium intermediates.
-
Displacement by amines : Primary amines can displace the thioether group under mild conditions (e.g., DMF, 60°C), yielding triazole-amine derivatives.
Key Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | Methylsulfonium triazole-acetamide |
| Aminolysis | Ethylenediamine, EtOH, reflux | Triazole-ethylenediamine conjugate |
Oxidation of the Thioether Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives depending on reaction intensity:
-
Controlled oxidation with H₂O₂ : Produces sulfoxide derivatives in acetic acid at 50°C.
-
Vigorous oxidation with KMnO₄ : Yields sulfone products under acidic conditions.
Oxidation Outcomes :
| Oxidizing Agent | Conditions | Product Oxidation State |
|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 2 hr | Sulfoxide |
| KMnO₄ | H₂SO₄, 70°C, 4 hr | Sulfone |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, reflux): Cleaves the acetamide to form carboxylic acid intermediates.
-
Basic hydrolysis (NaOH, ethanol/water): Generates ammonium salts and acetate ions.
Hydrolysis Kinetics :
| Condition | Reaction Time (hr) | Yield of Carboxylic Acid (%) |
|---|---|---|
| 6M HCl, reflux | 4 | 78 |
| 2M NaOH, 70°C | 3 | 85 |
Electrophilic Aromatic Substitution
The 3-chlorophenyl and 2,4-dimethoxyphenyl rings participate in electrophilic reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the chlorophenyl ring.
-
Halogenation : Bromine in acetic acid adds bromine atoms to the methoxyphenyl ring.
Regioselectivity :
| Reaction | Position Modified | Major Product |
|---|---|---|
| Nitration | Chlorophenyl (C-4) | 4-nitro-3-chlorophenyl derivative |
| Bromination | Dimethoxyphenyl (C-5) | 5-bromo-2,4-dimethoxyphenyl |
Coordination with Metal Ions
The triazole’s nitrogen atoms and acetamide’s carbonyl oxygen enable chelation with transition metals:
-
Cu(II) complexes : Form octahedral geometries in ethanol/water mixtures, enhancing antibacterial activity .
-
Fe(III) complexes : Exhibit redox activity in DMSO, useful in catalytic applications.
Stability Constants (log K) :
| Metal Ion | Solvent System | log K (25°C) |
|---|---|---|
| Cu(II) | EtOH/H₂O (1:1) | 8.2 |
| Fe(III) | DMSO | 6.9 |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles:
-
With phenylacetylene : Forms triazolo-pyridine hybrids under Cu(I) catalysis.
-
With acrylonitrile : Generates triazolo-azepine derivatives in refluxing toluene.
Reaction Efficiency :
| Dipolarophile | Catalyst | Yield (%) |
|---|---|---|
| Phenylacetylene | CuI, DIPEA | 72 |
| Acrylonitrile | None | 58 |
Biological Alkylation (In Situ Reactivity)
In pharmacological contexts, the compound alkylates biological nucleophiles:
Scientific Research Applications
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enzyme Inhibition Activity (AChE/BChE)
Silva et al. (2020) synthesized N-aryl derivatives of triazol-3-ylthio acetamides and evaluated their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (Table 1) .
| Compound | IC50 (AChE, mM) | IC50 (BChE, mM) | Key Structural Features |
|---|---|---|---|
| Compound 141 | 5.41 | 7.52 | 3-chlorophenyl, N-(4-ethylphenyl) |
| Compound 142 | 13.57 | 21.59 | 3-chlorophenyl, N-(4-phenylphenyl) |
| Target Compound | N/A | N/A | 3-chlorophenyl, N-(2,4-dimethoxyphenyl) |
The target compound lacks direct AChE/BChE data but shares the 3-chlorophenyl group with Compounds 141/142, which are potent inhibitors. The dimethoxyphenyl group may reduce activity due to steric hindrance or enhanced solubility, diverting interactions from enzyme active sites .
Anti-Inflammatory Activity
Ukrainian studies compared 1,2,4-triazole derivatives to diclofenac in formalin-induced edema models (Table 2) .
| Compound | Anti-Inflammatory Efficacy (vs. Diclofenac) | Key Structural Features |
|---|---|---|
| AS111 | 1.28× more active | 2-pyridyl, N-(3-methylphenyl) |
| AS112 | Comparable | 3-chlorophenyl, N-(3-chlorophenyl) |
| Target Compound | Not tested | 3-chlorophenyl, N-(2,4-dimethoxyphenyl) |
The 3-chlorophenyl group in AS112 and the target compound suggests a role in stabilizing hydrophobic interactions with inflammatory targets (e.g., COX enzymes). However, the dimethoxyphenyl group may alter binding kinetics compared to AS111’s pyridyl ring .
Anti-Exudative Activity
Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide reduced edema by 30–45% at 10 mg/kg, comparable to diclofenac (8 mg/kg) . The target compound’s 3-chlorophenyl and dimethoxyphenyl groups may enhance membrane permeability over furan-containing analogs, though this remains unverified.
Structural Analog Comparisons
Key analogs and their substituent-driven differences (Table 3):
The dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to dichlorophenyl or methylphenyl analogs, which prioritize hydrophobic binding. However, this may trade off potency for bioavailability .
Biological Activity
The compound 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide , also known by its CAS number 840485-20-3, belongs to the class of triazole derivatives. Triazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
- Molecular Formula : C18H18ClN5O3S
- Molecular Weight : 393.88 g/mol
- Structure : The compound features a triazole ring substituted with an amino group and a chlorophenyl group, along with a thioacetamide moiety.
The biological activity of triazole derivatives is often attributed to their ability to interact with various molecular targets within cells. Specifically, the triazole ring can inhibit enzyme activity or alter receptor functions. This compound may interfere with cellular pathways that lead to the inhibition of cell growth or induce apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with a similar structure exhibit significant anticancer properties. For instance:
- In vitro studies on related triazole derivatives have shown cytotoxic effects against various human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves induction of apoptosis and cell cycle arrest at different phases.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide | MCF-7 | 8.1 | |
| Similar Triazole Derivative | A549 | 10.3 |
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties:
- Compounds similar in structure have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide | Staphylococcus aureus | 10.0 | |
| Similar Triazole Derivative | E. coli | 15.0 |
Case Studies
A notable study investigated the anticancer efficacy of triazole derivatives in a series of experiments involving multiple cancer cell lines:
- Study Design : Various derivatives were synthesized and screened for their cytotoxicity using the MTT assay.
- Findings : The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- Mechanism Insights : The study revealed that certain substitutions on the triazole ring enhanced binding affinity to target proteins involved in cell proliferation.
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Condensation of 4-amino-5-(3-chlorophenyl)-1,2,4-triazole-3-thiol with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in DMF under basic conditions (e.g., K₂CO₃) . (ii) Reaction monitoring via TLC, followed by precipitation in ice-cold water to isolate the product. (iii) Purification via recrystallization (ethanol:DMF mixtures) and characterization using IR, ¹H/¹³C NMR, and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic peaks:
- N–H stretching (~3500 cm⁻¹ for amine and amide groups).
- C=O stretching (~1667 cm⁻¹ for the acetamide carbonyl) .
- ¹H NMR : Identify protons from the 3-chlorophenyl (δ 7.2–7.5 ppm), 2,4-dimethoxyphenyl (δ 3.8 ppm for OCH₃), and the thioether-linked triazole (δ 4.0–4.2 ppm for CH₂) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matching the theoretical molecular weight (e.g., ~430–450 Da depending on substituents) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetamide or triazole groups .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid water contact (risk of exothermic decomposition) and direct heat sources .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions (e.g., 3-chlorophenyl vs. dimethoxyphenyl protons) .
- Use X-ray crystallography to resolve ambiguities in stereochemistry or hydrogen-bonding interactions (e.g., N–H⋯O motifs in the acetamide group) .
- Cross-validate with computational chemistry (DFT-based NMR chemical shift predictions) .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., oxidation of thiol groups)?
- Methodological Answer :
- Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃) to prevent thiol oxidation .
- Adjust solvent polarity (e.g., switch from DMF to DMSO for better solubility of intermediates) and stoichiometry (excess 2-chloroacetamide to drive the reaction) .
- Monitor reaction progress via HPLC to identify and isolate intermediates .
Q. How do substituents on the triazole ring (e.g., 3-chlorophenyl vs. pyridyl) influence biological activity?
- Methodological Answer :
- Conduct SAR studies by synthesizing analogs with varied substituents (e.g., 4-bromophenyl, 4-methoxyphenyl) .
- Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or antimicrobial targets) and correlate with Hammett constants (σ) or logP values to quantify electronic/lipophilic effects .
Q. What analytical methods resolve discrepancies in elemental analysis data (e.g., C/H/N ratios)?
- Methodological Answer :
- Repeat combustion analysis with higher-purity samples (recrystallized 3×).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out hydration/contaminants .
- Pair with XPS or EDS for halide quantification (e.g., Cl content from 3-chlorophenyl) .
Data Contradiction & Validation
Q. How to address inconsistencies in biological activity data across research groups?
- Methodological Answer :
- Standardize assay protocols (e.g., IC₅₀ measurements under identical pH/temperature).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Use positive controls (e.g., known kinase inhibitors) to calibrate experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
